![molecular formula C11H11N3O4 B2589559 (1R,2S,5S)-3-(3-nitropyridin-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid CAS No. 956270-06-7](/img/structure/B2589559.png)

(1R,2S,5S)-3-(3-nitropyridin-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid

Description

The compound (1R,2S,5S)-3-(3-nitropyridin-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic amino acid derivative featuring a 3-azabicyclo[3.1.0]hexane core substituted with a 3-nitropyridin-2-yl group and a carboxylic acid moiety. This structure confers unique electronic and steric properties, making it a candidate for pharmaceutical applications, particularly in protease inhibition (e.g., SARS-CoV-2 Mpro) .

Properties

IUPAC Name |

(1R,2S,5S)-3-(3-nitropyridin-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O4/c15-11(16)9-7-4-6(7)5-13(9)10-8(14(17)18)2-1-3-12-10/h1-3,6-7,9H,4-5H2,(H,15,16)/t6-,7-,9+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIWRJKPISBSCHS-BHNWBGBOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C1C(N(C2)C3=C(C=CC=N3)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]1[C@H](N(C2)C3=C(C=CC=N3)[N+](=O)[O-])C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1R,2S,5S)-3-(3-nitropyridin-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid is a bicyclic structure that has garnered attention for its potential biological activities. Its unique configuration and the presence of a nitropyridine moiety suggest possible interactions with biological targets, making it a candidate for further pharmacological evaluation.

Chemical Structure

The compound can be represented as follows:

This structure features a bicyclic azabicyclo framework with a carboxylic acid and a nitropyridine substituent, which may influence its biological properties.

1. Antimicrobial Properties

Research indicates that derivatives of azabicyclo compounds often exhibit antimicrobial activity. The nitropyridine group is known to enhance the lipophilicity and membrane permeability of compounds, potentially increasing their efficacy against bacterial strains. For instance, studies have shown that related compounds demonstrate significant inhibition against Gram-positive and Gram-negative bacteria .

2. Anti-inflammatory Effects

Compounds similar to this compound have been evaluated for anti-inflammatory properties through various in vitro assays. The anti-inflammatory activity is often associated with the inhibition of pro-inflammatory cytokines and enzymes such as COX-2. In one study, related bicyclic compounds exhibited a reduction in paw edema in animal models, suggesting potential therapeutic applications in inflammatory diseases .

3. Cytotoxicity and Antitumor Activity

The cytotoxic effects of azabicyclo compounds have been investigated in various cancer cell lines. Preliminary data indicate that this compound may induce apoptosis in tumor cells by disrupting cellular signaling pathways associated with cell survival . The selectivity index for these compounds suggests they are more potent against cancer cells than normal cells, indicating their potential as anticancer agents.

Case Studies

Several studies have documented the biological activities of structurally similar compounds:

The biological activity of this compound may involve several mechanisms:

- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit enzymes like COX-2 and lipoxygenase, which are crucial in inflammatory pathways.

- Interference with Cell Signaling : The nitropyridine moiety may interact with cellular receptors or ion channels, altering signaling cascades that lead to cell death or reduced inflammation.

Scientific Research Applications

Key Synthetic Routes

Biological Activities

Research indicates that (1R,2S,5S)-3-(3-nitropyridin-2-yl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid exhibits significant biological activity, particularly as a mu-opioid receptor antagonist. This property positions it as a candidate for pain management therapies and addiction treatments.

Case Studies

- Mu-Opioid Receptor Antagonism : A study demonstrated that derivatives of this compound showed effective antagonism at mu-opioid receptors, making them potential treatments for opioid addiction .

- HCV Protease Inhibition : Another investigation revealed that related azabicyclic compounds exhibited activity against Hepatitis C virus protease, suggesting a role in antiviral drug development .

Therapeutic Potential

The therapeutic applications of this compound extend beyond pain management:

- Pain Relief : As a mu-opioid receptor antagonist, it may help mitigate the effects of opioid drugs.

- Antiviral Agents : Its efficacy against HCV protease suggests potential in treating viral infections.

Comparison with Similar Compounds

Key Properties :

- Core structure : 3-azabicyclo[3.1.0]hexane with stereochemistry (1R,2S,5S).

- Substituents : 3-Nitropyridin-2-yl (electron-withdrawing nitro group) and carboxylic acid.

- Potential applications: Antiviral agents, enzyme inhibitors.

Structural Analogues

a. Base Structure: (1R,2S,5S)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid

- CAS : 33294-81-4

- Molecular Formula: C₆H₉NO₂

- Molecular Weight : 127.14 g/mol

- Properties : Melting point 224–230°C, pKa ~2.38 .

- Key Difference : Lacks the 3-nitropyridin-2-yl group, resulting in lower molecular weight and altered electronic properties.

b. Boc-Protected Derivative: (1R,2S,5S)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic Acid

- CAS : 167611-99-6

- Molecular Formula: C₁₁H₁₇NO₄

- Molecular Weight : 227.26 g/mol

- Properties : Stable under basic conditions; used as a synthetic intermediate .

- Key Difference : The tert-butoxycarbonyl (Boc) group enhances steric bulk and protects the amine during synthesis, unlike the nitro-pyridine substituent in the target compound.

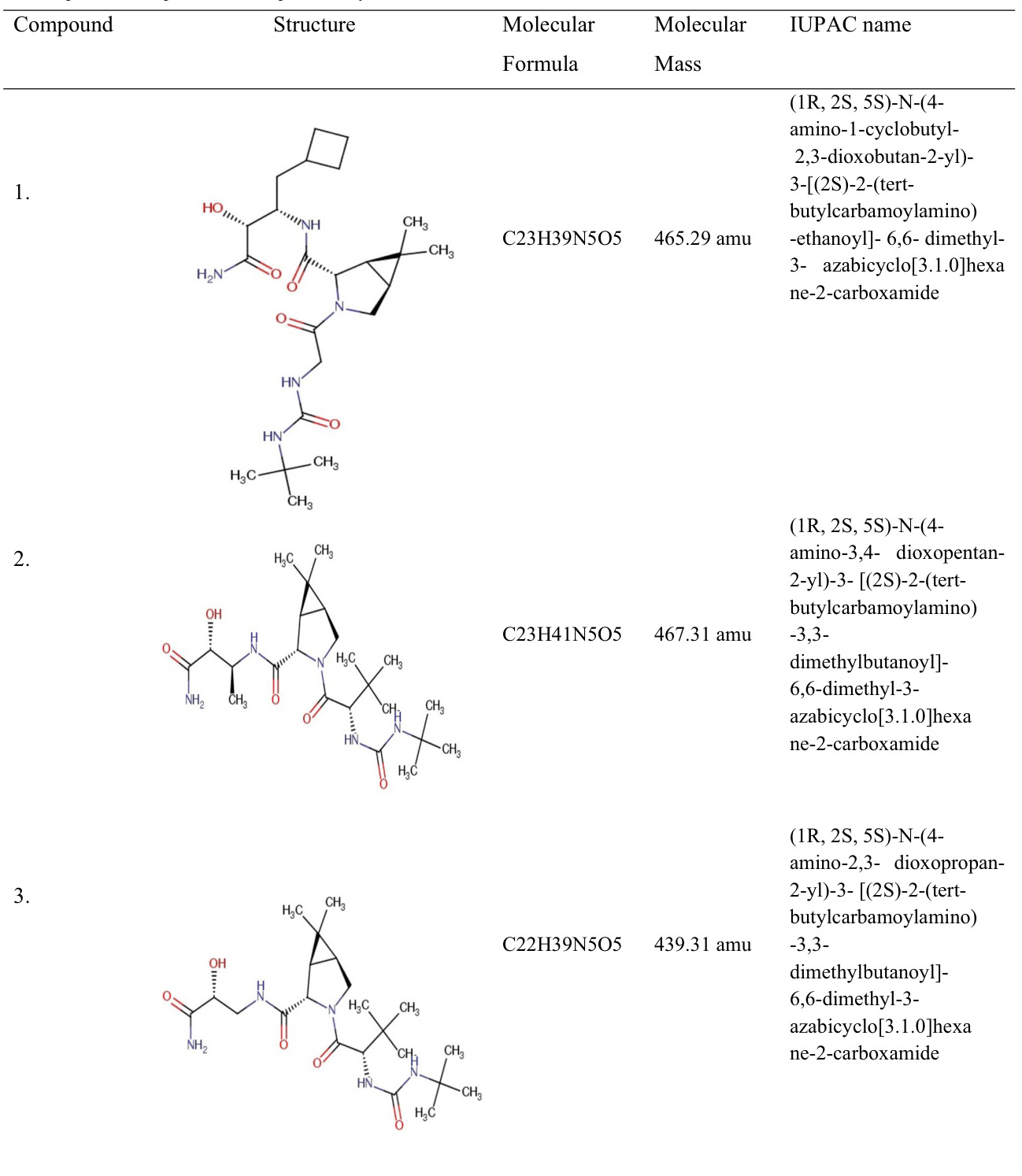

c. Boceprevir-Derived Hybrids

- Example: (1R,2S,5S)-3-((S)-2-(3-(tert-butyl)ureido)-3,3-dimethylbutanoyl)-6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid.

- Molecular Weight : ~465–467 g/mol (e.g., C₂₃H₃₉N₅O₅) .

- Key Difference : Ureido and trifluoroacetyl groups enhance binding to viral proteases, whereas the nitro-pyridine group may alter electronic interactions .

Physicochemical and Pharmacological Comparisons

*Estimated based on structural similarity.

Key Observations:

Solubility : The nitro-pyridine substituent may reduce solubility in aqueous media compared to Boc-protected derivatives, which are more lipophilic.

Biological Activity : Ureido and trifluoroacetyl derivatives (e.g., boceprevir hybrids) show confirmed antiviral activity, while the nitro-pyridine variant’s efficacy remains speculative but structurally promising .

Q & A

Q. Table 1: Key Synthetic Intermediates and Their Analytical Signatures

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.